N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derived from the condensation of furan-2-carbohydrazide and 3,5-dibromosalicylaldehyde. This compound belongs to the class of aroylhydrazones, characterized by a hydrazide backbone linked to an aromatic aldehyde.
Properties
Molecular Formula |
C12H8Br2N2O3 |
|---|---|
Molecular Weight |
388.01 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H8Br2N2O3/c13-8-4-7(11(17)9(14)5-8)6-15-16-12(18)10-2-1-3-19-10/h1-6,17H,(H,16,18)/b15-6+ |
InChI Key |
ICRAVLGHPUMORT-GIDUJCDVSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,5-dibromo-2-hydroxybenzaldehyde in ethanol.
- Add furan-2-carbohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer bromine atoms or altered functional groups.
Substitution: New compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Structural Characteristics
- Furan Ring : Contributes to the compound's reactivity and biological properties.
- Hydrazone Linkage : Essential for the interaction with biological targets, influencing its pharmacological activities.
General Procedure
- Reagents : 3,5-dibromo-2-hydroxybenzaldehyde and furan-2-carbohydrazide.
- Conditions : The reaction is conducted under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Medicinal Chemistry
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide exhibits significant biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that this compound has potential anticancer properties, particularly against various cancer cell lines. Studies have shown that it induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest in S-phase |
| Huh-7 (Hepatoma) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bactericidal | 32 µg/mL |
| S. aureus | Bacteriostatic | 16 µg/mL |
| C. albicans | Antifungal | 64 µg/mL |
Antioxidant Properties
This compound has shown promising antioxidant activity, which may contribute to its therapeutic effects in various diseases related to oxidative stress.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment with the compound led to significant apoptosis through mitochondrial pathway activation, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of Bcl-2 .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The findings revealed that this compound effectively inhibited the growth of E. coli and S. aureus at low concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of the dibromo and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Halogen substitution (Br, I, Cl) at the 3- and 5-positions influences molecular weight, steric bulk, and electronic properties.
- Functional group variations (e.g., benzimidazole, thiocarbamide) modulate biological activity and coordination chemistry with metal ions .
Key Observations :
- Yields vary based on substituent electronic effects and steric hindrance. Electron-withdrawing groups (e.g., Br, I) may slow condensation kinetics, reducing yields compared to methoxy-substituted analogs .
- Crystallization methods (slow evaporation vs. cold ethanol washing) affect crystal quality and purity .
Physicochemical and Spectroscopic Properties
Melting Points :
- Target compound (3,5-dibromo derivative): ~180°C .
- 3-Iodo-5-iodo analog: Higher m.p. (~210–220°C) due to increased molecular symmetry and halogen interactions .
- Methoxy-substituted analog (L1): 183°C .
IR Spectroscopy :
- All compounds exhibit characteristic C=O (1640–1664 cm⁻¹) and C=N (1609–1629 cm⁻¹) stretches .
- Hydroxyl (O–H) and amine (N–H) bands appear at 3182–3290 cm⁻¹ and 3153–3202 cm⁻¹, respectively .
NMR Data :
- Aromatic protons in dibromo derivatives resonate at δ 7.26–8.35 ppm (¹H NMR) .
- The imine proton (=CH) is observed at δ 8.35 ppm, confirming E-configuration .
Crystallographic Features
Key Observations :
- Halogen atoms (Br) participate in non-classical interactions (Br···O), stabilizing crystal lattices .
- Methanol solvates (e.g., in ) alter packing motifs via O–H···O hydrogen bonds.
Biological Activity
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through a Schiff-base condensation reaction between furan-2-carbohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde. The reaction typically involves the following steps:
- Preparation of Reactants : 3,5-dibromo-2-hydroxybenzaldehyde is mixed with furan-2-carbohydrazide in a suitable solvent (e.g., methanol).
- Reaction Conditions : The mixture is stirred under acidic or basic conditions to facilitate the condensation process.
- Isolation : The resulting product is filtered, washed, and purified to yield the desired hydrazone derivative.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These findings suggest that the compound possesses strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and fungi.
The proposed mechanism for the antimicrobial activity of this compound involves the inhibition of key enzymes and disruption of microbial cell membranes. Specifically, it may inhibit enzymes such as tyrosinase, which plays a critical role in melanin biosynthesis in fungi and some bacteria .
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of this compound against various strains of Candida species. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against fungal infections .
- Antibacterial Efficacy : Another study focused on its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness in inhibiting bacterial growth at low concentrations, suggesting its potential use in developing new antibacterial agents .
Research Findings
Recent literature emphasizes the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the phenolic structure can enhance biological activity. For instance, the presence of hydroxyl groups has been correlated with increased antimicrobial potency .
Table 2: Structure-Activity Relationship Insights
| Compound Modification | Observed Effect |
|---|---|
| Hydroxyl group addition | Increased antimicrobial activity |
| Bromine substitution | Enhanced lipophilicity and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
